molecular formula C22H28N5.C2H3O2<br>C24H31N5O2 B12685991 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate CAS No. 94133-88-7

3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate

Cat. No.: B12685991
CAS No.: 94133-88-7
M. Wt: 421.5 g/mol
InChI Key: HPZPUJJLIZUXDX-UHFFFAOYSA-M
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Description

3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a suitable aromatic compound under basic conditions . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction temperature is maintained at a moderate level to ensure the stability of the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization can affect various biological pathways and molecular targets, making it useful in applications such as photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate stands out due to its unique combination of structural features, including the diethylamino and pyrazolium groups. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

94133-88-7

Molecular Formula

C22H28N5.C2H3O2
C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[(1,2-dimethyl-5-phenylpyrazol-2-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;acetate

InChI

InChI=1S/C22H28N5.C2H4O2/c1-6-27(7-2)19-13-14-20(17(3)15-19)23-24-22-16-21(25(4)26(22)5)18-11-9-8-10-12-18;1-2(3)4/h8-16H,6-7H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

HPZPUJJLIZUXDX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.CC(=O)[O-]

Origin of Product

United States

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